molecular formula C13H10ClFO2 B1425105 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol CAS No. 1261931-63-8

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Cat. No. B1425105
M. Wt: 252.67 g/mol
InChI Key: DEAFOHQPNYCABT-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound could potentially involve the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol, requiring a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time . Other synthesis methods for phenol derivatives, which could be applicable, include functionalizing and transforming functional groups around the aromatic ring .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol” can be represented by the linear formula C13H10ClFO2 . The molecular weight of this compound is 252.67 .


Chemical Reactions Analysis

Phenol derivatives, such as “2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can undergo various reactions such as hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Chloro-4-fluorophenol”, are as follows: it is a solid with a refractive index of 1.53, a boiling point of 88 °C/4 mmHg, a melting point of 23 °C, and a density of 1.344 g/mL at 25 °C .

Scientific Research Applications

  • Schiff Base Synthesis and Applications : A study by Yaeghoobi et al. (2009) focuses on Schiff bases, which include compounds similar to 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. Schiff bases are known for their applications in various fields, such as catalysis, organic synthesis, and the development of new materials (Yaeghoobi, Rahman, & Ng, 2009).

  • Synthesis and Structural Analysis of Complex Compounds : Liang (2009) conducted research on complex compounds involving structures similar to 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. Such research is crucial in the development of new materials and understanding molecular interactions (Liang, 2009).

  • Radiopharmaceuticals and Imaging : Tanaka et al. (2006) explored the use of related compounds in the development of radiopharmaceuticals for imaging purposes, particularly in positron emission tomography (PET) scans. This research is significant for medical diagnostics and the study of biological processes (Tanaka et al., 2006).

  • Polymer Synthesis and Applications : Savittieri et al. (2022) investigated the creation of novel copolymers using halogen ring-disubstituted compounds, including structures similar to 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol. This research contributes to the field of polymer science and material engineering (Savittieri et al., 2022).

  • Fluoroionophores Development : Hong et al. (2012) developed fluoroionophores from derivatives and studied their interactions with metal cations, highlighting the potential application in sensing and recognition technologies (Hong, Lin, Hsieh, & Chang, 2012).

  • Photoluminescent Material Synthesis : López et al. (2014) successfully achieved the enzymatic oxidative polymerization of a compound similar to 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol, resulting in a novel material with photoluminescent properties. This work contributes to the field of materials science and photoluminescence research (López, Alonso-Omlin, Hernández-Alcántara, Bárzana, & Gimeno, 2014).

Future Directions

The future directions for “2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol” could involve its use in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance . Additionally, it could be used in the synthesis of bioactive natural products and conducting polymers .

properties

IUPAC Name

2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-4-10(12(15)7-9)8-2-5-13(16)11(14)6-8/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAFOHQPNYCABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685980
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

CAS RN

1261931-63-8
Record name 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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